

# Application Notes and Protocols for Treating H1975 Cells with AZ-5104

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

Introduction

The NCI-H1975 cell line is a human non-small cell lung cancer (NSCLC) cell line widely used in cancer research. A key characteristic of H1975 cells is the presence of two mutations in the epidermal growth factor receptor (EGFR) gene: an activating L858R mutation in exon 21 and a resistance-conferring T790M mutation in exon 20. The T790M mutation makes these cells resistant to first-generation EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.

**AZ-5104** is an active metabolite of osimertinib (AZD9291), a third-generation EGFR-TKI.[1][2] Osimertinib and its metabolites are designed to potently and selectively inhibit both EGFR-sensitizing and T790M resistance mutations.[1] This document provides detailed application notes and protocols for studying the effects of **AZ-5104** on H1975 cells.

### **Data Presentation**

**Table 1: EGFR TKI Potency in H1975 Cells** 



| Compound                             | Target                | IC50 (nM) in H1975<br>Cells | Assay Type    |
|--------------------------------------|-----------------------|-----------------------------|---------------|
| Osimertinib (Parent drug of AZ-5104) | EGFR<br>(L858R+T790M) | 5 - 13                      | MTS Assay     |
| Osimertinib (Parent drug of AZ-5104) | EGFR<br>(L858R+T790M) | 30                          | MTT Assay     |
| Rociletinib                          | EGFR<br>(L858R+T790M) | 23                          | MTS Assay     |
| Afatinib                             | EGFR<br>(L858R+T790M) | 57                          | MTS Assay     |
| Gefitinib                            | EGFR<br>(L858R+T790M) | >10,000                     | MTT Assay     |
| Erlotinib                            | EGFR<br>(L858R+T790M) | >10,000                     | Not Specified |

Note: IC50 values can vary depending on the specific experimental conditions. The IC50 for **AZ-5104** in H1975 cells is not readily available in the public domain, but as an active metabolite of osimertinib, a similar potency range can be anticipated for initial experiments.

## **Signaling Pathway**

AZ-5104, as an active metabolite of osimertinib, targets the ATP-binding site of the EGFR kinase domain. In H1975 cells, this leads to the inhibition of the mutated EGFR (L858R/T790M), thereby blocking downstream signaling pathways critical for cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.





Click to download full resolution via product page

EGFR Signaling Pathway Inhibition by AZ-5104.



## **Experimental Protocols Cell Culture**

- Cell Line: NCI-H1975
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

## **Protocol 1: Cell Viability Assay (MTT Assay)**

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific laboratory conditions.

**Experimental Workflow** 

Workflow for the MTT Cell Viability Assay.

#### Materials:

- H1975 cells
- Complete culture medium
- AZ-5104 stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:



- Seed H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
- Incubate the plate overnight to allow for cell attachment.
- Prepare serial dilutions of **AZ-5104** in complete medium from the stock solution. It is recommended to start with a concentration range of 1 nM to 10  $\mu$ M.
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of **AZ-5104**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for 72 hours.
- Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- After the incubation, carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

## Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.

#### Materials:

- H1975 cells
- 6-well plates
- AZ-5104
- Annexin V-FITC Apoptosis Detection Kit



Flow cytometer

#### Procedure:

- Seed H1975 cells in 6-well plates at a density of 2 x 10<sup>5</sup> cells/well and allow them to attach overnight.
- Treat the cells with **AZ-5104** at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for 24-48 hours. Include an untreated control.
- Harvest the cells by trypsinization and collect the cell suspension.
- · Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry within 1 hour of staining.

## **Protocol 3: Western Blotting**

This protocol outlines the general steps for assessing the effect of **AZ-5104** on EGFR pathway proteins.

#### Materials:

- H1975 cells
- · 6-well plates
- AZ-5104
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)



- HRP-conjugated secondary antibodies
- ECL detection reagent
- SDS-PAGE and Western blotting equipment

#### Procedure:

- Seed H1975 cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with AZ-5104 at desired concentrations for a specified time (e.g., 2, 6, 24 hours).
- Lyse the cells in RIPA buffer and quantify the protein concentration.
- Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an ECL detection system.
- Analyze the band intensities relative to a loading control (e.g., β-actin).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic-Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Treating H1975 Cells with AZ-5104]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605732#treating-h1975-cells-with-az-5104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com